

Spectroscopic Analysis of 2,6-Difluoropyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoropyrimidin-4-amine

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Introduction

2,6-Difluoropyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents. A thorough understanding of its structural characteristics is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating its molecular structure in solution. This technical guide provides a detailed overview of the ^1H and ^{13}C NMR spectra of **2,6-Difluoropyrimidin-4-amine**, including predicted spectral data, standardized experimental protocols, and visual aids to facilitate comprehension.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2,6-Difluoropyrimidin-4-amine**. These predictions are based on the analysis of structurally similar compounds and established NMR principles.^[1] It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ^1H NMR Spectral Data

Assignment	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz
H-5	~6.0 - 6.5	Triplet (t)	$^3J(\text{H},\text{F}) \approx 2\text{-}3$
NH ₂	~6.5 - 7.5	Broad Singlet (br s)	-

Note: The chemical shift of the amine protons (NH₂) can be highly variable and may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Spectral Data

Assignment	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (J) Hz
C-2	~160 - 165	Triplet (t)	$^1J(\text{C},\text{F}) \approx 230\text{-}260$
C-4	~162 - 167	Singlet (s)	-
C-5	~95 - 105	Singlet (s)	-
C-6	~160 - 165	Triplet (t)	$^1J(\text{C},\text{F}) \approx 230\text{-}260$

Note: The signals for C-2 and C-6 are expected to be triplets due to one-bond coupling with the attached fluorine atoms. The signal for C-4, while adjacent to two C-F bonds, is predicted to show minimal or no significant long-range C-F coupling.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of **2,6-Difluoropyrimidin-4-amine**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **2,6-Difluoropyrimidin-4-amine** for ¹H NMR and 20-50 mg for ¹³C NMR.

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide- d_6 (DMSO- d_6) is often a good choice for polar compounds containing amine groups. Other potential solvents include chloroform- d ($CDCl_3$) or methanol- d_4 (CD_3OD). Ensure the solvent is of high purity ($\geq 99.8\%$ D).
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.
- **Transfer:** Transfer the solution into a clean, dry 5 mm NMR tube. For optimal magnetic field homogeneity, the sample height should be approximately 4-5 cm.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

1H NMR Spectroscopy Acquisition

- **Instrument Setup:**
 - Use a spectrometer with a field strength of 400 MHz or higher.
 - Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
 - **Spectral Width:** Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
 - **Acquisition Time:** An acquisition time of 2-4 seconds is generally sufficient.

- Relaxation Delay: Use a relaxation delay of 1-5 seconds.
- Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift axis using the residual solvent peak or TMS.
 - Integrate the signals to determine the relative proton ratios.

^{13}C NMR Spectroscopy Acquisition

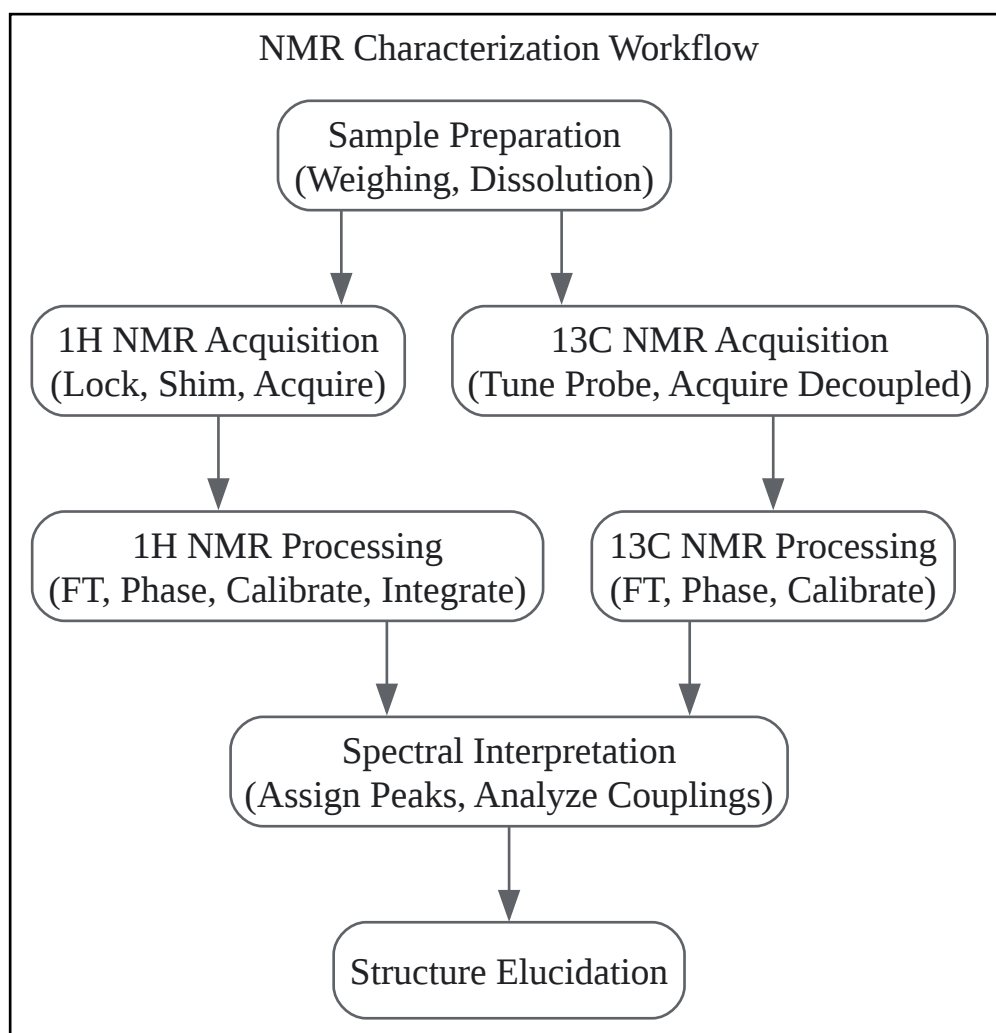
- Instrument Setup:
 - Tune the probe for the ^{13}C frequency.
 - Maintain the lock and shim settings from the ^1H experiment.
- Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon, unless C-F coupling is being observed.
 - Spectral Width: Set a spectral width of approximately 200-220 ppm.
 - Acquisition Time: An acquisition time of 1-2 seconds is common.
 - Relaxation Delay: Use a relaxation delay of 2-5 seconds. Longer delays may be necessary for quaternary carbons.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
- Data Processing:

- Apply a Fourier transform to the FID.
- Phase the spectrum.
- Calibrate the chemical shift axis using the solvent peak or TMS.

Visualizations

To aid in the interpretation of the NMR data and the experimental process, the following diagrams are provided.

Caption: Chemical structure of **2,6-Difluoropyrimidin-4-amine** with atom numbering.



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Caption: Logical workflow for NMR spectroscopic analysis.

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References

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